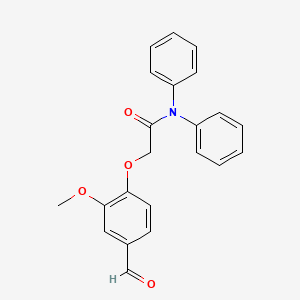

2-(4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide

Description

Structure and Synthesis: 2-(4-Formyl-2-methoxyphenoxy)-N,N-diphenylacetamide is a substituted acetamide featuring a formyl group at the 4-position and a methoxy group at the 2-position of the phenoxy ring, with two phenyl groups attached to the nitrogen atom. The compound is synthesized via a multi-step process:

Step 1: Chloroacetylation of diphenylamine with chloroacetyl chloride in toluene yields 2-chloro-N,N-diphenylacetamide .

Step 2: Substitution of the chlorine atom with 4-hydroxy-2-methoxybenzaldehyde in acetonitrile, using potassium carbonate as a base, forms the target compound .

Characterization:

The structure is confirmed using melting point analysis, thin-layer chromatography (TLC), infrared spectroscopy (IR), and $^1$H nuclear magnetic resonance (NMR) spectroscopy .

Propriétés

IUPAC Name |

2-(4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4/c1-26-21-14-17(15-24)12-13-20(21)27-16-22(25)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKUEAJCJCOVKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide typically involves the reaction of 4-formyl-2-methoxyphenol with N,N-diphenylacetamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N,N-diphenylacetamide.

Reduction: 2-(4-hydroxymethyl-2-methoxyphenoxy)-N,N-diphenylacetamide.

Substitution: 2-(4-substituted-2-methoxyphenoxy)-N,N-diphenylacetamide.

Applications De Recherche Scientifique

2-(4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy group and diphenylacetamide moiety contribute to the compound’s overall stability and reactivity .

Comparaison Avec Des Composés Similaires

Key Features :

- Molecular Formula: C${22}$H${19}$NO$_4$ (MW: 361.4 g/mol) .

- Functional Groups : Formyl (electron-withdrawing), methoxy (electron-donating), and diphenylamide groups.

A detailed comparison of structurally related acetamides is provided below:

Table 1: Structural and Functional Comparisons

Table 2: Pharmacological and Physicochemical Properties

Key Findings:

Substituent Effects :

- Electron-Withdrawing Groups (e.g., nitro, chloro) : Enhance reactivity in electrophilic substitutions but reduce solubility in polar solvents .

- Electron-Donating Groups (e.g., methoxy) : Increase lipophilicity and membrane permeability, critical for antibacterial activity .

- Steric Effects : Bulky groups (e.g., diphenyl, 2-methylphenyl) may hinder interaction with biological targets but improve metabolic stability .

Synthetic Flexibility: All compounds derive from 2-chloro-N,N-diphenylacetamide, enabling modular synthesis with diverse phenolic or aniline derivatives .

Commercial Availability : Only the chloro and methylphenyl derivatives are currently available for research, whereas others (e.g., nitro variant) are discontinued .

Activité Biologique

2-(4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Synthesis

The compound can be synthesized through various methods, often involving the reaction of diphenylacetamide derivatives with aromatic aldehydes. The synthesis typically includes the following steps:

- Starting Materials : Diphenylacetamide and 4-formyl-2-methoxyphenol.

- Reagents : Use of glacial acetic acid as a solvent and catalyst.

- Reaction Conditions : Heating under reflux conditions for several hours.

The product is characterized using techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis to confirm its structure.

Antimicrobial Activity

Research indicates that derivatives of diphenylacetamide exhibit notable antimicrobial properties against various bacterial and fungal strains. The antimicrobial activity is assessed using methods such as the cup plate method, where the zone of inhibition is measured to determine efficacy.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 2-(4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide | E. coli | 15 |

| 2-(4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide | S. aureus | 18 |

| 2-(4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide | C. albicans | 20 |

The presence of the diphenylamino group is believed to contribute to this antimicrobial activity while minimizing side effects .

Cytotoxicity

In vitro studies have demonstrated that 2-(4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer). The cytotoxicity is typically evaluated using the MTT assay, which measures cell viability post-treatment.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 28 |

These results suggest that the compound may serve as a lead for developing new anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of 2-(4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide can be correlated with its chemical structure. The presence of specific functional groups influences its interaction with biological targets:

- Formyl Group : Enhances reactivity and potential interactions with nucleophiles.

- Methoxy Group : Modulates lipophilicity, affecting membrane permeability.

- Diphenyl Group : Contributes to binding affinity with biological targets, such as enzymes involved in inflammation and cancer progression.

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of diphenylacetamides revealed that those containing the methoxy group exhibited enhanced antibacterial activity compared to their non-methoxylated counterparts .

- Cytotoxicity in Cancer Research : In a comparative study of several acetamide derivatives, it was found that 2-(4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide showed superior cytotoxic effects against breast cancer cells when compared to standard chemotherapeutic agents like doxorubicin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.